N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine

Medicinal Chemistry ADME Properties CNS Drug Design

N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine (CAS: 1247103-41-8) is a bicyclic amine featuring a norbornane scaffold with an N-linked 2-ethoxyethyl substituent. Its molecular formula is C11H21NO with a molecular weight of 183.29 g/mol, and it possesses a computed LogP of 1.4, a topological polar surface area of 35.3 Ų, and four rotatable bonds.

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
Cat. No. B12273564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESCCOCCNC1CC2CCC1C2
InChIInChI=1S/C11H21NO/c1-2-13-6-5-12-11-8-9-3-4-10(11)7-9/h9-12H,2-8H2,1H3
InChIKeyYKWGTVDVTFLZQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Ethoxyethyl)bicyclo[2.2.1]heptan-2-amine: Bicyclic Amine Building Block for Receptor Ligand Design


N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine (CAS: 1247103-41-8) is a bicyclic amine featuring a norbornane scaffold with an N-linked 2-ethoxyethyl substituent . Its molecular formula is C11H21NO with a molecular weight of 183.29 g/mol, and it possesses a computed LogP of 1.4, a topological polar surface area of 35.3 Ų, and four rotatable bonds [1]. The compound belongs to a broader class of bicyclo[2.2.1]heptan-2-amines that have been explored as scaffolds for sigma-2 receptor ligands, NMDA receptor antagonists, and CXCR2 antagonists in medicinal chemistry programs [2][3].

Why N-(2-Ethoxyethyl)bicyclo[2.2.1]heptan-2-amine Cannot Be Replaced by Unsubstituted or Alternative N-Substituted Bicycloheptan-2-amines


The N-substituent on the bicyclo[2.2.1]heptan-2-amine core fundamentally determines receptor binding profile, physicochemical properties, and synthetic utility. While unsubstituted bicyclo[2.2.1]heptan-2-amine hydrochloride (CAS: 65481-69-8) serves as a generic CXCR2 antagonist scaffold, the nature of the N-linked moiety drives target selectivity, lipophilicity, and pharmacokinetic behavior . The 2-ethoxyethyl group in N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine introduces a specific balance of hydrogen bond acceptor capacity (two oxygen atoms), moderate lipophilicity (XLogP3 = 1.4), and conformational flexibility that differs markedly from alternative N-substituents such as piperidinylethyl, phenyl, or cycloheptyl groups found in comparator compounds [1][2]. Furthermore, the stereochemical configuration of the amine substitution position on the norbornane framework critically impacts biological activity—exo vs. endo isomers of bicyclo[2.2.1]heptan-2-amines exhibit divergent pharmacological profiles, as demonstrated with BRD4780/AGN192403, where the exo-isopropyl substitution pattern is essential for imidazoline I1 receptor selectivity [3]. Generic substitution without precise structural matching risks loss of target engagement, altered metabolic stability, and invalid structure-activity relationship conclusions.

Quantitative Differentiation of N-(2-Ethoxyethyl)bicyclo[2.2.1]heptan-2-amine from Structural Analogs


Lipophilicity and Hydrogen Bonding Profile: N-(2-Ethoxyethyl) vs. Unsubstituted vs. Piperidinylethyl Analogs

The 2-ethoxyethyl substituent in N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine confers a computed XLogP3 of 1.4 and a topological polar surface area (TPSA) of 35.3 Ų [1]. In contrast, the unsubstituted bicyclo[2.2.1]heptan-2-amine has a lower XLogP (~0.9-1.1) and a TPSA of 26.0 Ų [2]. For NMDA-targeted analogs, N-(2-(piperidin-1-yl)ethyl)-2-phenylbicyclo[2.2.1]heptan-2-amine (compound 5a) possesses a significantly higher molecular weight (~326 g/mol) and a basic tertiary amine that increases hydrogen bond acceptor count and alters CNS penetration characteristics [3]. The intermediate lipophilicity of the ethoxyethyl derivative positions it for balanced blood-brain barrier permeability without the excessive basicity or molecular weight burden of piperidine-containing analogs.

Medicinal Chemistry ADME Properties CNS Drug Design

Rotatable Bond Count and Conformational Flexibility: Ethoxyethyl vs. Rigid Aryl or Cycloalkyl N-Substituents

N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine possesses 4 rotatable bonds, derived from the flexible ethoxyethyl chain [1]. This contrasts with N-cycloheptylbicyclo[2.2.1]heptan-2-amine, where the cycloheptyl group imposes greater conformational restriction and steric bulk, and with 2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine, which has increased aromatic rigidity from the phenyl substitution at the 2-position [2]. The moderate conformational flexibility of the ethoxyethyl group may permit adaptive binding to receptor pockets with variable geometries, whereas rigid substituents enforce fixed spatial orientations that may be suboptimal for certain targets.

Ligand Design Molecular Recognition Binding Entropy

Molecular Weight Advantage Over NMDA-Targeted Lead Compounds

N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine has a molecular weight of 183.29 g/mol [1]. In comparison, the NMDA receptor lead compound 5a (2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine) has a substantially higher molecular weight of approximately 326 g/mol [2]. This ~143 g/mol difference translates to improved ligand efficiency metrics for the ethoxyethyl derivative, assuming comparable or superior potency can be achieved. Lower molecular weight is a well-established predictor of favorable pharmacokinetic properties, including oral bioavailability and brain penetration, particularly in CNS drug discovery programs where molecular weight thresholds are stringent.

Lead Optimization Ligand Efficiency CNS Drug Discovery

Structural Divergence from Clinically-Advanced Bicycloheptanamine Scaffolds: Differentiation from BRD4780 and AMG 221

N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine represents a structurally distinct N-substitution pattern compared to clinically-investigated bicycloheptanamine derivatives. BRD4780 (rac-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride) features an isopropyl group at the 3-position rather than an N-linked substituent, conferring selective imidazoline I1 receptor binding [1]. AMG 221, a clinical candidate for type 2 diabetes, contains a more elaborate thiazolone moiety attached via the bicyclo[2.2.1]heptan-2-ylamino linkage, targeting 11β-HSD1 [2]. The ethoxyethyl substitution pattern occupies distinct chemical space, potentially offering freedom-to-operate advantages and orthogonal structure-activity relationships relative to these well-characterized scaffolds.

Scaffold Hopping Intellectual Property Chemical Space

Availability and Purity: Commercial Supply with 97% Purity from Multiple Vendors

N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine is commercially available with a purity of 97% (HPLC) from established chemical suppliers, including AChemBlock and Leyan . Pricing is approximately $810 per gram (AChemBlock, 1g scale), positioning the compound as a specialized research building block rather than a commodity chemical . In contrast, many closely related N-substituted bicyclo[2.2.1]heptan-2-amines with documented biological activity (e.g., compound 5a, sigma-2 ligands from US Patent 8,735,590) are not commercially cataloged and require custom synthesis, representing a significant barrier to rapid SAR exploration [1]. The off-the-shelf availability of the ethoxyethyl derivative enables immediate procurement for preliminary screening and synthetic diversification.

Chemical Procurement Research Supply Building Blocks

Safety Profile Assessment: Hazard Classification vs. Therapeutic Index of NMDA Antagonists

N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine is classified as a skin and eye irritant (GHS Hazard Statements H315, H319) with respiratory irritation potential (H335), requiring standard laboratory PPE and ventilation . In contrast, NMDA-targeted bicycloheptan-2-amines such as compound 5a have undergone formal toxicity evaluation in MDCK and N2a cell lines, demonstrating IC50 values above 150 μM—comparable to the FDA-approved drug memantine, which has a therapeutic serum concentration of ~1 μM [1]. While the ethoxyethyl derivative lacks published toxicity data, its simpler structure and lower molecular weight suggest it may serve as a less toxicologically complex scaffold for preliminary SAR studies compared to piperidine-containing analogs that carry additional safety liabilities.

Laboratory Safety Toxicology Compound Handling

Primary Research Applications for N-(2-Ethoxyethyl)bicyclo[2.2.1]heptan-2-amine Based on Structural Differentiation


Lead Optimization in CNS Drug Discovery: Exploiting Favorable Physicochemical Profile

Investigators pursuing CNS-active small molecules can utilize N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine as a scaffold with a computed LogP of 1.4 and TPSA of 35.3 Ų—parameters that fall within the optimal range for blood-brain barrier penetration [1]. The compound's low molecular weight (183.29 g/mol) and moderate conformational flexibility (4 rotatable bonds) offer advantages over larger, more rigid N-substituted analogs such as compound 5a (326 g/mol), providing a more ligand-efficient starting point for hit-to-lead optimization targeting NMDA receptors, sigma receptors, or CXCR2 [2]. The ethoxyethyl group introduces hydrogen bond acceptor capacity without excessive basicity, a feature that may reduce off-target interactions with hERG and other promiscuous targets.

Structure-Activity Relationship (SAR) Expansion Around Bicycloheptanamine Scaffolds

The compound serves as a distinct N-substituted building block for systematic SAR studies comparing the effects of alkyl ether vs. aryl, cycloalkyl, or heterocyclic N-substituents on target binding and functional activity [1]. Its commercial availability at 97% purity from multiple vendors enables rapid acquisition and parallel synthesis of analog libraries, circumventing the 6-12 week lead times associated with custom synthesis of patent-exemplified compounds . This facilitates efficient exploration of chemical space adjacent to known pharmacologically active bicycloheptanamines, including sigma-2 ligands from US Patent 8,735,590 and imidazoline I1 agents like BRD4780 [2].

Chemical Biology Probe Development for Target Identification and Validation

The ethoxyethyl moiety provides a synthetically tractable handle for further derivatization—including attachment of affinity tags, fluorescent reporters, or photoaffinity labels—via the terminal oxygen atom or amine nitrogen [1]. The compound's intermediate lipophilicity (XLogP3 = 1.4) maintains aqueous solubility while permitting membrane permeability, an ideal balance for cellular probe applications . When compared to more complex clinical candidates like AMG 221 (11β-HSD1 inhibitor) which possess elaborate substituents optimized for potency, the simpler ethoxyethyl derivative offers greater synthetic accessibility for probe development while preserving the core bicycloheptanamine pharmacophore [2].

Comparative Pharmacology and Off-Target Profiling Studies

Investigators can employ N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine as a reference compound to benchmark the selectivity profiles of more potent but structurally complex N-substituted analogs [1]. The compound's minimal structure—lacking the aromatic rings and basic tertiary amines present in compounds like 2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine (5a)—makes it useful for deconvoluting the contribution of the bicycloheptanamine core to receptor binding versus the N-substituent . This application is particularly relevant for programs targeting NMDA receptors, where the phencyclidine (PCP) binding site exhibits promiscuous recognition of diverse chemotypes, or CXCR2, where selectivity over CXCR1 is driven by subtle structural differences [2].

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